molecular formula C19H27N3O5 B11059648 Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate

Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate

Cat. No.: B11059648
M. Wt: 377.4 g/mol
InChI Key: HXOAPVRZQGHNGT-UHFFFAOYSA-N
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Description

METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidinyl group, a hexanoyl group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE typically involves multiple steps, including the formation of the imidazolidinyl ring, the attachment of the hexanoyl group, and the final coupling with the phenoxyacetate moiety. Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyacetate derivatives and imidazolidinyl-containing molecules. Examples are:

Uniqueness

METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[4-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoylamino]phenoxy]acetate

InChI

InChI=1S/C19H27N3O5/c1-13-16(22-19(25)20-13)6-4-3-5-7-17(23)21-14-8-10-15(11-9-14)27-12-18(24)26-2/h8-11,13,16H,3-7,12H2,1-2H3,(H,21,23)(H2,20,22,25)

InChI Key

HXOAPVRZQGHNGT-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=C(C=C2)OCC(=O)OC

Origin of Product

United States

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